molecular formula C8H5NO3S B2654200 2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid CAS No. 58963-45-4

2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

Cat. No.: B2654200
CAS No.: 58963-45-4
M. Wt: 195.19
InChI Key: NLRMHPOROOBMCP-UHFFFAOYSA-N
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Description

2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid (CAS 58963-45-4) is a high-purity heterocyclic compound intended for research and development purposes. This chemical scaffold, characterized by the molecular formula C8H5NO3S and a molecular weight of 195.20 g/mol, features both a carboxylic acid and a formyl functional group, making it a versatile building block for medicinal chemistry and drug discovery . Compounds based on the thieno[2,3-b]pyrrole structure are of significant scientific interest. Research into similar thiophene-carboxylic acid scaffolds has identified them as potent inhibitors of D-amino acid oxidase (DAO), a flavoenzyme with therapeutic relevance for neurological disorders . The presence of multiple reactive sites on this molecule allows for further synthetic elaboration, facilitating the creation of diverse compound libraries for biological screening and the development of novel pharmacologically active agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-3-5-1-4-2-6(8(11)12)9-7(4)13-5/h1-3,9H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRMHPOROOBMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C=C(N2)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58963-45-4
Record name 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid can be achieved through various methods. One common approach involves the cyclocondensation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature . This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates. Further hydrolysis of the obtained carboxylates with lithium hydroxide provides the desired this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, facilitated by reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-Carboxy-6H-thieno[2,3-b]pyrrole-5-carboxylic acid.

    Reduction: 2-Hydroxymethyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It has been investigated for its potential as an inhibitor of various enzymes and receptors, including glycogen phosphorylase and histone lysine demethylase.

    Industry: The compound is used in the development of organic electronic materials and organic photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of glycogen phosphorylase, which plays a crucial role in glycogen metabolism . The compound binds to the active site of the enzyme, preventing the conversion of glycogen to glucose-1-phosphate. Additionally, it has been shown to inhibit histone lysine demethylase, affecting gene expression and epigenetic regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thieno-Pyrrole Carboxylic Acids

Halogen-Substituted Derivatives
  • 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic Acid (C₇H₄ClNO₂S, MW: 201.63 g/mol) Structure: Chlorine replaces the formyl group at position 2. Properties: Higher solubility in organic solvents due to reduced polarity. Applications: Marketed for life sciences research (e.g., as an aldose reductase inhibitor precursor) . Synthesis: Likely involves halogenation of the parent thieno-pyrrole scaffold.
Ester Derivatives
  • Methyl 2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate (C₁₀H₇NO₄S, MW: 237.2 g/mol) Structure: Carboxylic acid is esterified to a methyl group. Properties: Enhanced lipophilicity compared to the carboxylic acid form. Availability: Purity ≥95%, though production is discontinued in some suppliers .

Core Modifications: Furan vs. Thiophene Analogs

  • 6H-Furo[2,3-b]pyrrole-5-carboxylic Acid, Methyl Ester (C₈H₇NO₃, MW: 179.15 g/mol) Structure: Thiophene replaced with furan. Reactivity: Reduced sulfur-mediated electrophilicity compared to thieno derivatives. Applications: Explored as intermediates in organic synthesis .

Amino and Alkyl-Substituted Derivatives

  • Ethyl 4-Amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate (C₁₁H₁₄N₂O₂S, MW: 262.3 g/mol) Structure: Amino and methyl groups at positions 4 and 2/3. Applications: Used in medicinal chemistry for combinatorial library synthesis .
  • Ethyl 2,3-Dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate (C₁₉H₁₈F₃NO₂S, MW: 381.4 g/mol) Structure: Bulky trifluoromethylbenzyl substituent enhances steric hindrance.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid C₈H₅NO₃S 219.2 Formyl (-CHO), -COOH Unknown
2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid C₇H₄ClNO₂S 201.63 Chlorine (-Cl), -COOH Aldose reductase inhibition
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid C₇H₅NO₂S 167.18 -COOH Research intermediate
Methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate C₁₀H₇NO₄S 237.2 Formyl (-CHO), methyl ester Discontinued production

Biological Activity

2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This compound is part of the thieno[2,3-b]pyrrole class, known for diverse applications in drug discovery and material science. Recent studies have highlighted its inhibitory effects on various enzymes and receptors, suggesting a promising role in therapeutic applications.

The molecular formula of this compound is C8H7NO3SC_8H_7NO_3S, with a molecular weight of 199.21 g/mol. Its structure features a formyl group at the 2-position, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₈H₇NO₃S
Molecular Weight199.21 g/mol
IUPAC NameThis compound
InChIInChI=1S/C8H7NO3S
SMILESC=O.C1=CC2=C(N1)SC(=C2)C(=O)O

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Notably, it has been identified as an inhibitor of glycogen phosphorylase, which plays a critical role in glycogen metabolism. This inhibition can lead to altered glucose homeostasis, making it a candidate for conditions like diabetes.

Biological Activity

Recent research has shown that this compound exhibits significant biological activities:

  • Enzyme Inhibition :
    • It has been reported to inhibit D-amino acid oxidase (DAO), which is involved in the metabolism of D-amino acids. This inhibition could have implications for neurological disorders where D-amino acids play a role .
    • The structure-activity relationship (SAR) studies indicate that small substituents on the thiophene ring enhance its inhibitory potency against DAO .
  • Antimicrobial Activity :
    • Preliminary studies suggest potential antimicrobial properties, particularly against drug-resistant strains of bacteria such as Mycobacterium tuberculosis . Compounds with similar structures have shown MIC values below 0.016μg/mL0.016\mu g/mL against various pathogens.
  • Cytotoxicity :
    • The compound has been evaluated for cytotoxic effects in various cell lines, demonstrating low toxicity with IC50 values greater than 64μg/mL64\mu g/mL . This suggests a favorable selectivity index for therapeutic applications.

Inhibition of D-amino Acid Oxidase

A study explored the inhibition of DAO by thiophene carboxylic acids, including derivatives similar to this compound. The results indicated that compounds with specific substitutions on the thiophene ring exhibited potent inhibition, highlighting the importance of structural modifications in enhancing biological activity .

Antitubercular Activity

Another investigation focused on pyrrole derivatives designed based on structural insights from enzyme targets related to tuberculosis. Compounds derived from similar scaffolds demonstrated significant anti-TB activity and low cytotoxicity, suggesting that modifications to the thieno[2,3-b]pyrrole structure could yield effective antitubercular agents .

Q & A

Q. What are the key synthetic routes for 2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid, and how can purity be optimized?

The synthesis typically involves functionalization of the thieno-pyrrole core. A common approach starts with methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate (95% purity, C₁₁H₁₄FN), where the methyl ester is hydrolyzed under basic conditions to yield the carboxylic acid . Alternative routes include direct formylation of 6H-thieno[2,3-b]pyrrole-5-carboxylic acid derivatives using Vilsmeier-Haack or Duff reactions. Purity optimization requires HPLC or column chromatography, validated by NMR and mass spectrometry to confirm structural integrity (e.g., CAS 332099-46-4 for the 2-formyl derivative) .

Q. How is the molecular structure of this compound validated, and what analytical techniques resolve data contradictions?

Structural validation employs:

  • NMR : To confirm the presence of the formyl group (δ ~9.5–10.0 ppm for aldehyde protons) and carboxylic acid (broad peak at δ ~12–13 ppm).
  • Mass spectrometry : Exact mass analysis (e.g., expected [M+H]⁺ for C₉H₅NO₃S: 208.01) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in related halogenated analogs (e.g., 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid, PDB ID 5LA) . Contradictions in spectral data (e.g., unexpected coupling patterns) are addressed by comparing experimental results with computational simulations (DFT or molecular modeling) .

Advanced Research Questions

Q. How does the formyl group influence reactivity in cross-coupling or bioconjugation reactions?

The formyl group serves as an electrophilic site for nucleophilic additions (e.g., Schiff base formation with amines) or as a precursor for further functionalization (e.g., reduction to hydroxymethyl groups). Its electron-withdrawing nature enhances the acidity of the pyrrole NH, facilitating metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids). Computational studies (e.g., Fukui indices) predict reactivity at the formyl and carboxylic acid groups, guiding selective modifications .

Q. What computational strategies predict interactions between this compound and biological targets (e.g., enzymes)?

Molecular docking and MD simulations model binding to active sites, leveraging structural analogs like pyrroline-5-carboxylic acid (a substrate in 2-AP biosynthesis) . Pharmacophore mapping identifies key interactions:

  • The carboxylic acid may coordinate metal ions (e.g., Zn²⁺ in enzymatic active sites).
  • The thieno-pyrrole core engages in π-π stacking with aromatic residues.
    Free energy calculations (MM-PBSA/GBSA) quantify binding affinities, validated by enzymatic assays (e.g., inhibition of proline oxidase or decarboxylases) .

Q. How can spectroscopic and crystallographic data resolve ambiguities in tautomeric forms?

The compound may exhibit tautomerism between the 6H-thieno[2,3-b]pyrrole and alternative ring-opened forms. IR spectroscopy identifies characteristic C=O (carboxylic acid: ~1700 cm⁻¹) and C=O (formyl: ~1680 cm⁻¹) stretches. X-ray crystallography of derivatives (e.g., 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, CAS 841222-62-6) confirms the dominant tautomer in the solid state . Solution-phase equilibria are studied via variable-temperature NMR .

Methodological Considerations

Q. What strategies mitigate challenges in synthesizing halogenated analogs (e.g., 2-chloro derivatives)?

Halogenation (e.g., using NCS or SO₂Cl₂) requires controlled conditions to avoid overhalogenation. For 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid (CAS 343566-57-4), regioselectivity is achieved by directing groups (e.g., ester protection of the carboxylic acid). Post-synthetic deprotection (e.g., TFA hydrolysis) yields the target compound. Purity is verified via LC-MS and elemental analysis .

Q. How can tert-butyl ester protection improve synthetic yields?

Tert-butyl esters (e.g., tert-butoxycarbonyl derivatives) stabilize the carboxylic acid during harsh reactions (e.g., Friedel-Crafts alkylation). Flow microreactor systems enable efficient Boc protection/deprotection, minimizing side reactions . After synthesis, acidic cleavage (e.g., HCl/dioxane) regenerates the free carboxylic acid with >95% recovery .

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